molecular formula C23H27ClN2O5 B12483180 Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12483180
M. Wt: 446.9 g/mol
InChI Key: AWSCQXPPSTVBBX-UHFFFAOYSA-N
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Description

Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that features a variety of functional groups, including a chloro-substituted aromatic ring, a morpholine ring, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps:

    Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 4-chloro-3-methylphenoxyacetyl chloride.

    Amidation: The phenoxyacetyl chloride is then reacted with 5-amino-2-(morpholin-4-yl)benzoic acid to form the corresponding amide.

    Esterification: Finally, the amide is esterified with propanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the morpholine ring can be oxidized under strong oxidative conditions.

    Reduction: The ester and amide functionalities can be reduced to their corresponding alcohols and amines, respectively.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or ammonia can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products include primary alcohols and amines.

    Substitution: Products include substituted aromatic compounds with various functional groups replacing the chloro group.

Scientific Research Applications

Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(pyrrolidin-4-yl)benzoate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring systems. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

IUPAC Name

propyl 5-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H27ClN2O5/c1-3-10-30-23(28)19-14-17(4-7-21(19)26-8-11-29-12-9-26)25-22(27)15-31-18-5-6-20(24)16(2)13-18/h4-7,13-14H,3,8-12,15H2,1-2H3,(H,25,27)

InChI Key

AWSCQXPPSTVBBX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C)N3CCOCC3

Origin of Product

United States

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